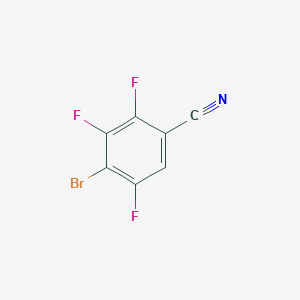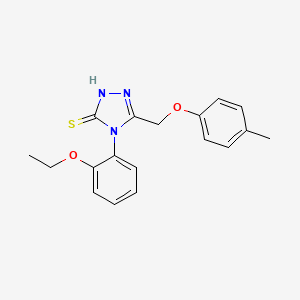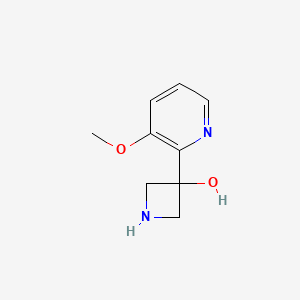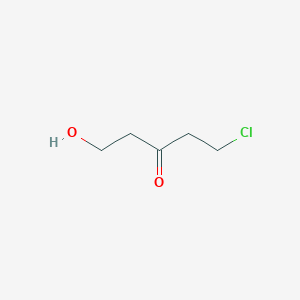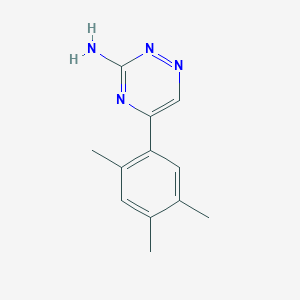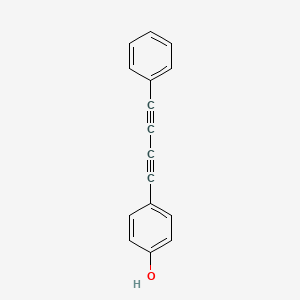
4-(Phenylbuta-1,3-diyn-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylbuta-1,3-diyn-1-yl)phenol is an organic compound characterized by the presence of a phenyl group attached to a butadiyne chain, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylbuta-1,3-diyn-1-yl)phenol typically involves the coupling of phenylacetylene with a suitable phenol derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the triple bonds into single bonds, resulting in saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenylbutane derivatives.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Scientific Research Applications
Chemistry: In organic synthesis, 4-(Phenylbuta-1,3-diyn-1-yl)phenol serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or bioactive compounds.
Industry: In materials science, this compound is explored for its electronic properties, making it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 4-(Phenylbuta-1,3-diyn-1-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent modifications. The phenol group can participate in hydrogen bonding, while the butadiyne chain provides rigidity and electronic properties that influence its interactions.
Comparison with Similar Compounds
4-(Phenylethynyl)phenol: Similar structure but with a single triple bond instead of a butadiyne chain.
4-(Phenylpropyn-1-yl)phenol: Contains a propynyl group instead of a butadiyne chain.
4-(Phenylbuta-1,3-diyn-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness: 4-(Phenylbuta-1,3-diyn-1-yl)phenol is unique due to the presence of the butadiyne chain, which imparts distinct electronic properties and rigidity compared to its analogs. This structural feature makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Properties
Molecular Formula |
C16H10O |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(4-phenylbuta-1,3-diynyl)phenol |
InChI |
InChI=1S/C16H10O/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13,17H |
InChI Key |
YESOAGFMCBAEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


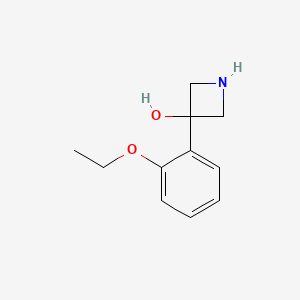
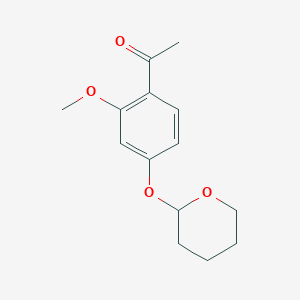
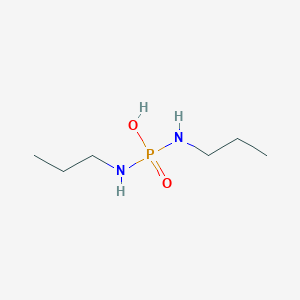
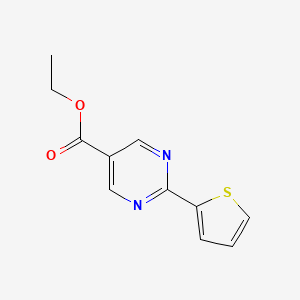
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B11763527.png)
